molecular formula C15H16N2O3S B2408142 4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide CAS No. 338415-00-2

4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide

Cat. No.: B2408142
CAS No.: 338415-00-2
M. Wt: 304.36
InChI Key: RMHKSKGOOKEXJN-PEZBUJJGSA-N
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Description

4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide is a complex organic compound with a unique structure that combines a benzofuran moiety with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide typically involves the condensation of 6,7-dihydro-5H-1-benzofuran-4-carbaldehyde with 4-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinones, while reduction of the imine group can produce amines.

Scientific Research Applications

4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also form hydrogen bonds with target proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a benzofuran moiety with a sulfonamide group. This dual functionality allows it to interact with a broader range of molecular targets, potentially leading to novel applications in various fields.

Properties

IUPAC Name

N-[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-5-7-12(8-6-11)21(18,19)17-16-14-3-2-4-15-13(14)9-10-20-15/h5-10,17H,2-4H2,1H3/b16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHKSKGOOKEXJN-PEZBUJJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCC3=C2C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/CCCC3=C2C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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